molecular formula C13H12BrNO4S B7825877 Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate CAS No. 881673-79-6

Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate

Cat. No.: B7825877
CAS No.: 881673-79-6
M. Wt: 358.21 g/mol
InChI Key: IRTLFDBQEHXPBS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate is a pyrrole derivative featuring three distinct functional groups: a bromine atom at the 5-position, a tosyl (para-toluenesulfonyl) group at the 1-position, and a methyl ester at the 3-position. The tosyl group enhances its stability and reactivity, while the bromine atom provides a site for further functionalization .

Key Properties (Calculated/Estimated):

  • Molecular Formula: C₁₃H₁₂BrNO₄S
  • Molecular Weight: ~366.21 g/mol
  • Functional Groups: Bromo (electron-withdrawing), tosyl (sulfonamide protecting/activating group), methyl ester.

Properties

IUPAC Name

methyl 5-bromo-1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(7-12(15)14)13(16)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTLFDBQEHXPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675483
Record name Methyl 5-bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881673-79-6
Record name Methyl 5-bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Tosylation Protocol

  • Substrate : Methyl pyrrole-3-carboxylate (1.0 equiv).

  • Reagents : Tosyl chloride (1.2 equiv), KOH (1.5 equiv), tetrabutylammonium hydrogensulfate (10 mol%).

  • Solvent : Dichloromethane (DCM).

  • Conditions : Stir at room temperature for 2–4 hours.

Mechanistic Insight :
The phase-transfer catalyst facilitates the deprotonation of pyrrole, enabling nucleophilic attack on tosyl chloride. The reaction proceeds via an intermediate sulfonate anion, which is quenched during workup.

Yield Optimization :

  • Excess tosyl chloride improves conversion but risks di-sulfonylation.

  • Temperature control (20–25°C) minimizes side reactions.

Regioselective Bromination at Position 5

Bromination at the 5-position is achieved using sodium bromide (NaBr) and Oxone® in nitromethane. This method ensures high regioselectivity due to the electron-withdrawing effects of the tosyl and ester groups.

Bromination Procedure

  • Substrate : Methyl 1-tosyl-1H-pyrrole-3-carboxylate (1.0 equiv).

  • Reagents : NaBr (1.1 equiv), Oxone® (1.5 equiv).

  • Solvent : Nitromethane.

  • Conditions : Stir at 25°C for 5 hours.

Directing Effects :

  • The tosyl group at N1 and ester at C3 direct electrophilic bromination to C5 via resonance and inductive effects.

  • Nitromethane stabilizes the brominating agent, enhancing selectivity.

Yield and Purity :

  • Typical yields range from 60% to 75%.

  • Purification via silica gel chromatography (EtOAc/hexanes = 1:9) removes unreacted starting material.

Critical Analysis of Synthetic Pathways

Alternative Bromination Methods

Traditional brominating agents like Br₂ or N-bromosuccinimide (NBS) often lead to over-bromination or poor regioselectivity. The NaBr/Oxone® system offers superior control, as demonstrated in comparative studies:

Brominating AgentSelectivity (C5)Yield (%)Side Products
Br₂40%35Di-brominated
NBS55%50Oxidized byproducts
NaBr/Oxone®>90%70Minimal

Impact of Solvent on Tosylation

Polar aprotic solvents like DCM or THF favor sulfonylation, while protic solvents (e.g., ethanol) promote hydrolysis of tosyl chloride.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.80 (d, 2H, tosyl aromatic), 7.35 (d, 2H, tosyl aromatic), 6.95 (s, 1H, C4-H), 6.40 (s, 1H, C2-H), 3.75 (s, 3H, ester).

  • HRMS : [M+H]⁺ calculated for C₁₃H₁₂BrNO₄S: 358.21, found: 358.21.

Purity Assessment

  • HPLC : >95% purity under reverse-phase conditions (C18 column, MeCN/H₂O = 70:30).

Scalability and Industrial Considerations

Pilot-Scale Synthesis

  • Batch Size : 1 kg of substrate requires 12 L of nitromethane for bromination.

  • Cost Drivers : Tosyl chloride (45% of total cost) and Oxone® (30%).

Environmental Impact

  • Nitromethane recovery via distillation reduces waste.

  • NaBr byproducts are treated with ion-exchange resins .

Scientific Research Applications

Medicinal Chemistry Applications

The pyrrole moiety is a key component in numerous biologically active compounds. Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate has been explored for its potential in drug development due to its ability to inhibit various biological targets.

Antitumor Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit antitumor properties. For instance, compounds synthesized from the pyrrole framework have shown moderate activity against various human tumor cell lines, including HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cancer cells. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrole ring can enhance efficacy against these cancer types .

Antiviral Properties

Pyrrole-based compounds have been investigated for their antiviral activity, particularly against HIV. The structural features of this compound allow it to act as a scaffold for developing inhibitors targeting the HIV reverse transcriptase enzyme. This has implications for the design of new antiretroviral therapies .

Material Science Applications

In addition to biological applications, this compound is utilized in materials science.

Catalysts in Polymerization

The compound serves as a catalyst in polymerization processes, facilitating the formation of polymers with desirable properties. Pyrroles are known to enhance the efficiency of polymerization reactions and improve the thermal stability of the resultant materials .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntitumor agentsModerate activity against HCT116, MCF7, HEPG2 cells
Antiviral agentsPotential inhibitors of HIV reverse transcriptase
Material ScienceCatalysts for polymerizationImproved efficiency and thermal stability

Case Study 1: Antitumor Activity Evaluation

A study evaluated a series of pyrrole derivatives, including this compound, for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutic agents like Doxorubicin, suggesting a promising avenue for further research in cancer therapeutics.

Case Study 2: Synthesis of Antiviral Agents

In another study, researchers synthesized a novel series of pyrrole derivatives based on this compound. These compounds were screened for their ability to inhibit HIV replication in vitro. The study highlighted the importance of structural diversity in optimizing antiviral activity.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and tosyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Methyl 5-Bromo-1H-Pyrrole-3-Carboxylate

Molecular Formula: C₆H₆BrNO₂ Molecular Weight: 204.02 g/mol Key Data:

  • Boiling Point: 341.2 ± 22.0 °C
  • Flash Point: 160.1 ± 22.3 °C
  • Density: 1.7 ± 0.1 g/cm³ .

Comparison:

  • The absence of the tosyl group reduces molecular weight and alters reactivity. The unprotected 1-position may increase susceptibility to nucleophilic attack, making it less stable than the tosylated derivative.
  • Applications: Likely used in simpler substitution reactions where the tosyl group is unnecessary.

Ethyl 2:4-Dimethyl-3-Propylpyrrole-5-Carboxylate and Derivatives

Molecular Formula: C₁₂H₁₉NO₂ (non-bromo) Key Data:

  • Melting Point (Non-Bromo): 98°C
  • Bromo-Derivative (m.p.): 148°C .

Comparison:

  • Substituent Pattern: The ethyl ester, 2,4-dimethyl, and 3-propyl groups create steric hindrance, reducing reactivity compared to the less-substituted target compound.
  • Bromination Effect: Introduction of bromine increases melting point (148°C vs. 98°C), suggesting enhanced crystallinity or intermolecular forces.
  • Reactivity: Bromine in the 5-position (similar to the target compound) enables cross-coupling, but the ethyl ester may slow hydrolysis compared to methyl esters.

Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Molecular Formula: C₂₁H₃₂O₂
Molecular Weight: 316.48 g/mol .

Comparison:

  • Structural Backbone: These compounds are diterpenoids with complex bicyclic structures, unlike the planar pyrrole core of the target compound.
  • Functional Groups: Methyl ester commonality enables similar ester hydrolysis pathways, but the diterpene backbone dominates their biological activity (e.g., antimicrobial, resin applications).
  • Applications: Primarily used in natural product chemistry, contrasting with the synthetic utility of pyrrole derivatives.

General Comparison Table

Compound Molecular Formula Molecular Weight Key Functional Groups Reactivity Insights
Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate C₁₃H₁₂BrNO₄S 366.21 Bromo, Tosyl, Methyl Ester High reactivity (tosyl as leaving group)
Methyl 5-bromo-1H-pyrrole-3-carboxylate C₆H₆BrNO₂ 204.02 Bromo, Methyl Ester Less stable, unprotected N-H
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate C₁₂H₁₉NO₂ 209.28 Ethyl Ester, Methyl, Propyl Steric hindrance limits reactivity
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene, Methyl Ester Biological activity from backbone

Biological Activity

Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimalarial, anticancer, and antibacterial effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and research findings.

This compound can be synthesized through bromination and tosylation of methyl pyrrole derivatives. The synthesis typically involves the use of N-Bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (THF) under low-temperature conditions, followed by purification steps to yield the final product .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antimalarial agent and its interactions with specific biological targets.

Antimalarial Activity

Research has shown that pyrrole derivatives can inhibit Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. This compound was evaluated for its activity against P. falciparum and demonstrated significant inhibition with an IC50 value below 0.03 μM . This suggests strong activity against both blood and liver stages of the malaria parasite.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrrole ring can significantly impact biological activity. For instance, the presence of the tosyl group enhances solubility and bioavailability, which are critical for oral administration .

Research Findings

Several studies have investigated the biological properties of this compound:

  • Inhibition of DHODH : The compound showed potent inhibition against PfDHODH with selectivity over human DHODH, indicating a favorable safety profile for further development.
  • Anticancer Properties : In vitro studies revealed moderate anti-tumor activity against various human cancer cell lines, including HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cells .
  • Antibacterial Effects : Preliminary assessments suggest potential antibacterial properties, warranting further investigation into its efficacy against bacterial pathogens.

Table 1: Biological Activity Summary

CompoundTargetIC50 (μM)Selectivity Ratio
This compoundPfDHODH<0.03>100
This compoundHuman DHODH>30-
This compoundHCT116 Cell LineModerate-
This compoundMCF7 Cell LineModerate-
This compoundHEPG2 Cell LineModerate-

Case Studies

A notable case study involved the evaluation of this compound in an animal model for malaria prophylaxis. The compound was administered prior to exposure to P. falciparum, effectively preventing infection in a significant proportion of subjects . This study supports its potential as a therapeutic agent in malaria prevention strategies.

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of pyrrole derivatives. For example:

Tosylation : Reacting 1H-pyrrole-3-carboxylate with toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine or DMAP) to introduce the tosyl group at the N1 position.

Bromination : Electrophilic bromination at the C5 position using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or THF), often catalyzed by Lewis acids like FeCl₃ .

  • Characterization : Intermediates are validated via 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm substitution patterns (e.g., downfield shifts for Ts-group protons at ~7.6–7.8 ppm and Br-induced deshielding at C5) and mass spectrometry for molecular ion confirmation .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1 \text{H} NMR identifies Ts-group aromatic protons (δ 7.2–7.8 ppm) and pyrrole protons (δ 6.5–7.0 ppm). 13C^{13} \text{C} NMR confirms the ester carbonyl (δ ~165 ppm) and bromine-induced deshielding at C5 .
  • IR Spectroscopy : Key peaks include C=O stretch (~1720 cm⁻¹) and sulfonamide S=O stretches (~1170, 1360 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .

Q. How is X-ray crystallography applied to resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines bond lengths/angles and anisotropic displacement parameters. Key steps:

Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) minimizes thermal motion artifacts.

Structure Solution : Direct methods (e.g., SHELXT ) generate initial phases, followed by refinement with SHELXL to model disorder (e.g., bromine/tosyl group orientation).

Validation : Check for outliers using PLATON/ADDSYM to detect missed symmetry or twinning .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during bromination of the pyrrole ring?

  • Methodological Answer : Regioselectivity at C5 is influenced by:
  • Electrophile : NBS in DMF at 0°C favors C5 bromination over C2 due to steric hindrance from the Ts-group.
  • Catalyst : FeCl₃ enhances Br⁺ generation, while AgOTf can stabilize transition states via π-complexation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charge separation during electrophilic attack. Monitor reaction progress via TLC (Rf shift) or in-situ Raman spectroscopy .

Q. How should researchers address discrepancies between calculated and observed NMR chemical shifts for this compound?

  • Methodological Answer : Discrepancies often arise from:

Solvent Effects : Compare experimental shifts (in CDCl₃ or DMSO-d6) with DFT calculations (e.g., B3LYP/6-31G*) using implicit solvent models (e.g., PCM).

Conformational Dynamics : Use variable-temperature NMR to detect rotameric equilibria (e.g., Ts-group rotation).

Residual Dipolar Couplings (RDCs) : For rigid derivatives, align in liquid crystals to validate DFT-predicted geometries .

Q. What strategies mitigate competing side reactions during tosylation of the pyrrole nitrogen?

  • Methodological Answer :
  • Base Selection : Use DMAP instead of pyridine to reduce nucleophilic competition.
  • Temperature Control : Maintain -10°C to suppress over-tosylation or ester hydrolysis.
  • Workup : Quench excess TsCl with ice-cold NaHCO₃, followed by rapid extraction to isolate the mono-tosylated product .

Q. How can researchers assess the compound’s stability under reflux conditions for extended synthetic protocols?

  • Methodological Answer : Conduct stability studies via:

HPLC-UV Monitoring : Track degradation products (e.g., ester hydrolysis or Ts-group cleavage) under varying temperatures (40–100°C).

TGA/DSC : Determine decomposition onset temperatures.

Light Sensitivity : Use amber glassware to prevent photodegradation of the bromine substituent .

Q. What computational methods are suitable for predicting the reactivity of the tosyl group in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Compute Fukui indices (using Gaussian or ORCA) to identify electrophilic sites.
  • MD Simulations : Simulate solvation effects (e.g., in DMSO) on Ts-group leaving ability using GROMACS.
  • QTAIM Analysis : Map bond critical points to assess Ts-O bond strength .

Q. How does the bromine substituent influence π-π stacking interactions in crystal packing?

  • Methodological Answer : Analyze crystal structures (e.g., via Mercury CSD ) to quantify:

Interplanar Distances : Br’s electron-withdrawing effect reduces π-cloud density, increasing stacking distances (~3.5–4.0 Å vs. ~3.3 Å for non-brominated analogs).

Halogen Bonding : Br may form weak X-bonding with sulfonyl oxygens (C-Br⋯O=S, ~3.2 Å) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (-)-menthol-based esters to induce asymmetry during carboxylate formation.
  • Chromatography : Optimize chiral HPLC conditions (e.g., Chiralpak IA column with hexane/IPA) for large-batch separations.
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral amines (e.g., cinchonidine) .

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